8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-[(Pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is a compound that belongs to the family of tropane alkaloids.
Mechanism of Action
Target of Action
The compound “8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol” is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with a variety of targets, including various neurotransmitter receptors and transporters.
Mode of Action
Tropane alkaloids typically act as competitive antagonists or inhibitors, binding to the active site of their target proteins and preventing the normal substrate from interacting with these sites .
Biochemical Pathways
Tropane alkaloids are known to affect several pathways, particularly those involving neurotransmitters such as acetylcholine and dopamine . By binding to receptors and transporters involved in these pathways, tropane alkaloids can alter neurotransmitter levels and disrupt normal signaling processes.
Result of Action
By analogy with other tropane alkaloids, it might be expected to alter neurotransmitter levels and disrupt normal cellular signaling processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and desymmetrization used in laboratory settings can be scaled up for industrial applications, ensuring the production of the compound with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
8-[(Pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
8-[(Pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tropane alkaloids such as tropine, tropinone, and cocaine . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and overall structure .
Uniqueness
8-[(Pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is unique due to the presence of the pyridin-2-ylmethyl group, which imparts distinct chemical and biological properties . This structural feature differentiates it from other tropane alkaloids and contributes to its specific applications and activities .
Biological Activity
The compound 8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is a derivative of the azabicyclo[3.2.1]octane class, which has garnered attention for its potential biological activities, particularly in the realm of neurotransmitter reuptake inhibition. This article delves into the compound's biological activity, highlighting its pharmacological properties, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : (1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Molecular Formula : C20H22N4O
- CAS Number : Not available
This compound belongs to a broader class of organic compounds known as pyrrolopyridines, which are characterized by their unique bicyclic structures and have been studied for various biological activities.
Neurotransmitter Reuptake Inhibition
One of the primary biological activities associated with this compound is its role as a monoamine reuptake inhibitor . Research indicates that derivatives of the azabicyclo[3.2.1]octane class can inhibit the reuptake of key neurotransmitters such as serotonin, norepinephrine, and dopamine in vitro. This mechanism is crucial for the treatment of mood disorders, including depression and anxiety disorders .
Therapeutic Applications
The therapeutic implications of this compound are significant:
- Depression and Anxiety : The inhibition of monoamine reuptake is beneficial in managing depressive states and anxiety disorders . The compound's efficacy in this area has been compared to traditional antidepressants, which often have undesirable side effects.
- Pain Management : There is emerging evidence suggesting that these compounds may also play a role in pain modulation, potentially offering new avenues for analgesic therapies .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of 8-azabicyclo[3.2.1]octane derivatives has shown that modifications to the molecular structure can significantly influence their biological activity. For instance, changes to the N-substitution patterns have resulted in analogs with enhanced selectivity for kappa opioid receptors . This highlights the importance of molecular design in optimizing pharmacological properties.
Clinical Studies on Azabicyclo Derivatives
Several studies have explored the clinical applications of azabicyclo derivatives:
- Efficacy in Depression : A study demonstrated that specific azabicyclo derivatives exhibited significant antidepressant-like effects in animal models, correlating with their ability to inhibit serotonin and norepinephrine reuptake .
- Opioid Receptor Antagonism : Another investigation focused on a series of 8-azabicyclo derivatives that acted as selective kappa opioid receptor antagonists, showing promise for treating conditions associated with opioid dysregulation .
Comparative Analysis Table
Properties
IUPAC Name |
8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13-7-11-4-5-12(8-13)15(11)9-10-3-1-2-6-14-10/h1-3,6,11-13,16H,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFISUMYIASSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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